molecular formula C27H20O8 B15040127 Dicoumarol derivative, 4

Dicoumarol derivative, 4

Cat. No.: B15040127
M. Wt: 472.4 g/mol
InChI Key: DGLURGGLYYGFNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicoumarol derivatives can be synthesized through various methods. One common approach involves the condensation of 4-hydroxycoumarin with aldehydes. For instance, a green synthesis method uses a nickel-dimethylglyoxime complex immobilized on functionalized iron oxide as a superparamagnetic catalyst . Another method involves using a polystyrene functionalized zinc anthranilic acid complex as a non-toxic and reusable Lewis acid catalyst .

Industrial Production Methods

Industrial production of dicoumarol derivatives often involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dicoumarol derivative, 4 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the coumarin ring.

    Reduction: This can affect the carbonyl groups present in the structure.

    Substitution: Various substituents can be introduced at different positions on the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

Dicoumarol derivative, 4 has a wide range of scientific research applications:

Mechanism of Action

Dicoumarol derivative, 4 exerts its effects primarily by inhibiting vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K. This inhibition leads to a depletion of active vitamin K, preventing the formation of active prothrombin and other coagulation factors. This mechanism is similar to that of other 4-hydroxycoumarin drugs .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another well-known anticoagulant that also inhibits vitamin K epoxide reductase.

    Coumarin: The parent compound of dicoumarol, known for its diverse pharmacological activities.

    4-Hydroxycoumarin: A precursor in the synthesis of dicoumarol and its derivatives.

Uniqueness

Dicoumarol derivative, 4 is unique due to its specific structural modifications, which can enhance its bioactivity and selectivity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O8/c1-2-33-20-13-14(11-12-17(20)28)21(22-24(29)15-7-3-5-9-18(15)34-26(22)31)23-25(30)16-8-4-6-10-19(16)35-27(23)32/h3-13,21,28-30H,2H2,1H3

InChI Key

DGLURGGLYYGFNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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